![molecular formula C15H9F7N2OS B3946522 N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide](/img/structure/B3946522.png)
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide
Übersicht
Beschreibung
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide, also known as A-438079, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD)-dependent enzymes and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing its activation by ATP. The P2X7 receptor is involved in the activation of the inflammasome, a complex of proteins that plays a key role in the innate immune response. By blocking the activation of the P2X7 receptor, this compound inhibits the activation of the inflammasome and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro and in vivo. This compound has also been found to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, this compound has been shown to reduce the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide is its potency and selectivity as a P2X7 receptor antagonist. This allows for precise and specific modulation of the P2X7 receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for the study of N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various pathological conditions such as cancer, inflammation, and pain. In addition, the use of this compound in combination with other drugs or therapies is an area of future research that holds promise for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2X7 receptor and has been found to have a wide range of biochemical and physiological effects. This compound has advantages and limitations in lab experiments, and there are many future directions for its study. The use of this compound holds promise for the treatment of various diseases, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
N-{2-[(heptafluoropropyl)thio]phenyl}nicotinamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a key role in the immune system. This compound has been used to study the role of P2X7 in various physiological and pathological conditions such as inflammation, pain, and cancer.
Eigenschaften
IUPAC Name |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F7N2OS/c16-13(17,14(18,19)20)15(21,22)26-11-6-2-1-5-10(11)24-12(25)9-4-3-7-23-8-9/h1-8H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNYAAYLKJHEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)SC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F7N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)
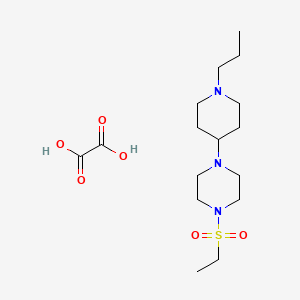
![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)
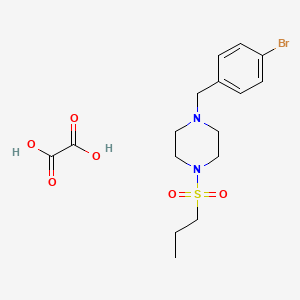
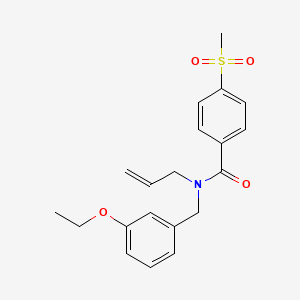
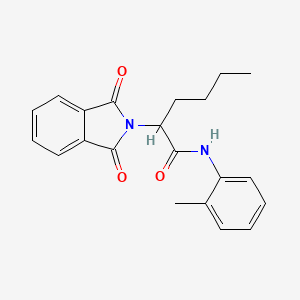
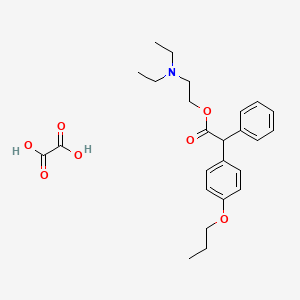
![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)


![2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3946492.png)
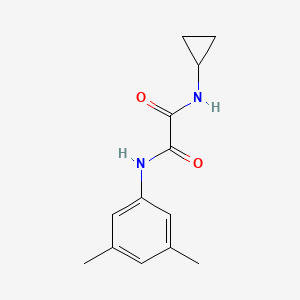
![N-[3-(5-ethyl-2-pyrimidinyl)phenyl]acetamide](/img/structure/B3946513.png)
![4-chloro-2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3946518.png)